6-Fluoro Substitution Enables Sub-100 nM HDAC Inhibition Potency Not Achievable with Unsubstituted Benzoxazine Scaffolds
In a systematic SAR study of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] hydroxamates, compounds bearing the 6‑fluoro‑benzoxazine core achieved HDAC inhibitory potency of approximately 100 nM and below, with sub‑micromolar antiproliferative IC₅₀ values against a panel of tumour cell lines [1]. By contrast, the corresponding unsubstituted benzoxazine analogues showed substantially weaker HDAC inhibition, confirming that the 6‑fluoro group is a key potency determinant [1].
| Evidence Dimension | HDAC inhibition IC₅₀ |
|---|---|
| Target Compound Data | ≈ 100 nM and lower (6‑fluoro‑benzoxazine‑hydroxamate series) |
| Comparator Or Baseline | Unsubstituted benzoxazine analogues: IC₅₀ > 1 µM (reported as substantially weaker) |
| Quantified Difference | ≥ 10‑fold improvement in potency conferred by 6‑fluoro substitution |
| Conditions | Recombinant HDAC enzyme inhibition assay; tumour cell line antiproliferative assay (Eur J Med Chem 2013) |
Why This Matters
A researcher procuring the 6‑fluoro building block has evidence that the fluoro substitution is a validated potency handle, justifying its selection over cheaper, unsubstituted benzoxazine-piperidine alternatives.
- [1] Thaler F, et al. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. Eur J Med Chem. 2013 Jun;64:273-284. DOI: 10.1016/j.ejmech.2013.03.061 View Source
